

CK1-IN-2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CK1-IN-2
Cat. No.: B15545021

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An In-depth Technical Guide on the Potent Casein Kinase 1 Inhibitor, **CK1-IN-2**, for Researchers, Scientists, and Drug Development Professionals.

CK1-IN-2 is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1 δ and CK1 ϵ . As a member of the serine/threonine-selective protein kinase family, CK1 is implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2] Dysregulation of CK1 activity is linked to various diseases, making its inhibitors, such as **CK1-IN-2**, valuable tools for research and potential therapeutic development.[3] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental applications of **CK1-IN-2**.

Core Chemical and Physical Properties

CK1-IN-2 is an organic small molecule with a distinct heterocyclic structure. Its key chemical identifiers and physicochemical properties are summarized below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Data | Reference |
|----------------------|--|-----------|
| Molecular Formula | C ₁₇ H ₁₂ FN ₃ O ₂ | [4] |
| Molecular Weight | 309.29 g/mol | [4] |
| CAS Number | 1383376-92-8 | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| SMILES String | <chem>O=C1OCC2=NC=CC(C3=CN(C)N=C3C4=CC=C(F)C=C4)=C12</chem> | [5] |
| Solubility | DMSO: 50 mg/mL (161.66 mM) | [5] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |

Note: The IUPAC name for **CK1-IN-2** is not readily available in the searched literature. The SMILES string provides an unambiguous representation of the molecular structure.[6][7]

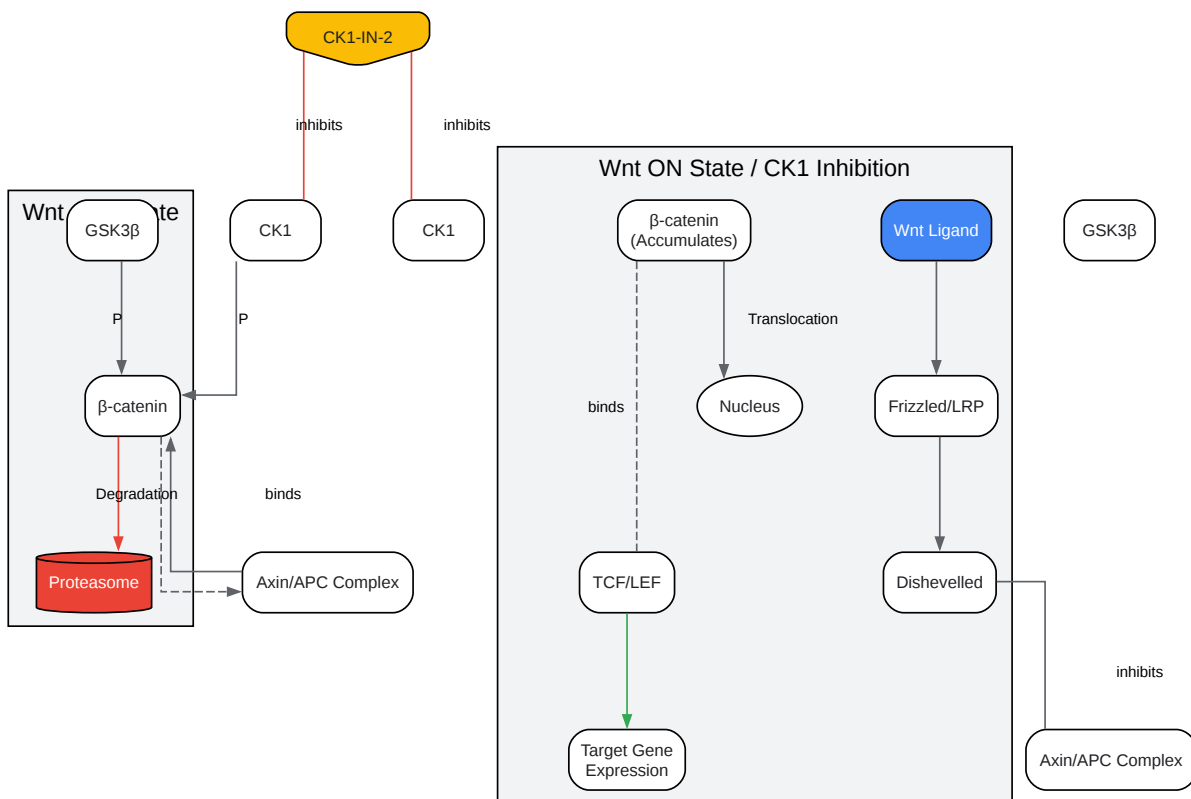
Biological Activity and Target Profile

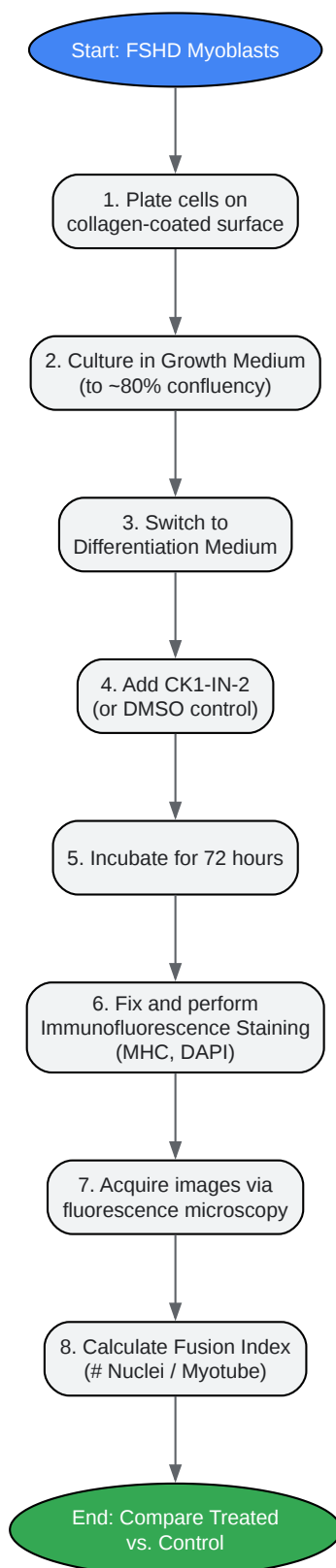
CK1-IN-2 demonstrates high potency against several Casein Kinase 1 isoforms. Its inhibitory activity extends to p38 α , a mitogen-activated protein kinase (MAPK), although with lower potency. The half-maximal inhibitory concentrations (IC₅₀) highlight its selectivity profile.

| Target | IC ₅₀ (nM) | Reference |
|----------------|-----------------------|-----------|
| CK1 δ | 19.8 | [5][8] |
| CK1 ϵ | 26.8 | [5][8] |
| CK1 α | 123 | [5][8] |
| p38 α | 74.3 | [5][8] |

Mechanism of Action and Signaling Pathway Involvement

As a kinase inhibitor, **CK1-IN-2** is presumed to function as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of substrate proteins. The Casein Kinase 1 family, particularly the CK1 δ and CK1 ϵ isoforms, are crucial regulators of the Wnt signaling pathway. CK1 phosphorylates key components of the β -catenin destruction complex, such as Axin and Adenomatous Polyposis Coli (APC), as well as β -catenin itself, targeting it for ubiquitination and proteasomal degradation. By inhibiting CK1, **CK1-IN-2** can stabilize β -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus to activate Wnt target gene expression.





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